molecular formula C23H21N5O2S2 B11962151 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11962151
M. Wt: 463.6 g/mol
InChI Key: VGITXEDSVFOFSW-ZVHZXABRSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological macromolecules. The triazole core can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thioether and hydrazide moieties may also contribute to its biological activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide lies in its combination of a triazole core, thioether linkage, and hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N5O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H21N5O2S2/c1-16-8-13-20(32-16)14-24-25-21(29)15-31-23-27-26-22(17-9-11-19(30-2)12-10-17)28(23)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

VGITXEDSVFOFSW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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